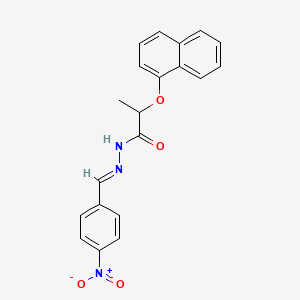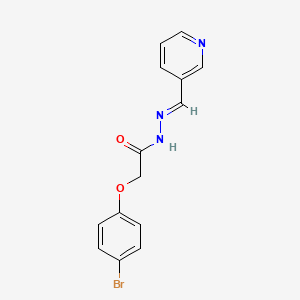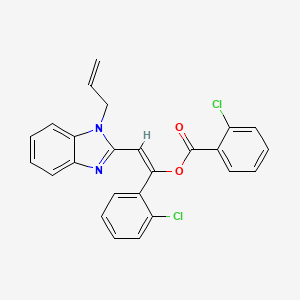
N~1~-(3-nitrobenzylidene)-4-phenyl-1H-imidazole-1,2-diamine
Vue d'ensemble
Description
N~1~-(3-nitrobenzylidene)-4-phenyl-1H-imidazole-1,2-diamine, also known as NBPD, is a compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. NBPD belongs to the family of imidazole-based compounds and has been studied for its various biological activities.
Mécanisme D'action
The mechanism of action of N~1~-(3-nitrobenzylidene)-4-phenyl-1H-imidazole-1,2-diamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N~1~-(3-nitrobenzylidene)-4-phenyl-1H-imidazole-1,2-diamine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses.
Biochemical and Physiological Effects
N~1~-(3-nitrobenzylidene)-4-phenyl-1H-imidazole-1,2-diamine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell proliferation and migration. In addition, N~1~-(3-nitrobenzylidene)-4-phenyl-1H-imidazole-1,2-diamine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N~1~-(3-nitrobenzylidene)-4-phenyl-1H-imidazole-1,2-diamine has also been shown to have a low toxicity profile in vitro, indicating its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-(3-nitrobenzylidene)-4-phenyl-1H-imidazole-1,2-diamine in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or tissues. Additionally, N~1~-(3-nitrobenzylidene)-4-phenyl-1H-imidazole-1,2-diamine is relatively easy to synthesize and purify, making it a cost-effective compound to use in research. However, one limitation of using N~1~-(3-nitrobenzylidene)-4-phenyl-1H-imidazole-1,2-diamine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N~1~-(3-nitrobenzylidene)-4-phenyl-1H-imidazole-1,2-diamine. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy against different types of cancer and to explore its mechanism of action in more detail. Additionally, research on the pharmacokinetics and pharmacodynamics of N~1~-(3-nitrobenzylidene)-4-phenyl-1H-imidazole-1,2-diamine is needed to determine its potential as a therapeutic agent in vivo. Finally, further studies are needed to explore the potential of N~1~-(3-nitrobenzylidene)-4-phenyl-1H-imidazole-1,2-diamine as an antimicrobial and antiviral agent, as well as its potential as an anti-inflammatory agent.
Applications De Recherche Scientifique
N~1~-(3-nitrobenzylidene)-4-phenyl-1H-imidazole-1,2-diamine has been studied for its various biological activities, including its potential as an anticancer agent, antimicrobial agent, antiviral agent, and anti-inflammatory agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N~1~-(3-nitrobenzylidene)-4-phenyl-1H-imidazole-1,2-diamine has also been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, it has been shown to have antiviral activity against the herpes simplex virus and the human immunodeficiency virus.
Propriétés
IUPAC Name |
1-[(E)-(3-nitrophenyl)methylideneamino]-4-phenylimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c17-16-19-15(13-6-2-1-3-7-13)11-20(16)18-10-12-5-4-8-14(9-12)21(22)23/h1-11H,(H2,17,19)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSHRSDOCXNNGT-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=N2)N)N=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN(C(=N2)N)/N=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-[(E)-(3-nitrophenyl)methylidene]-4-phenyl-1H-imidazole-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[1-(2-furyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3868853.png)
![6-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B3868859.png)


![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3868894.png)
![ethyl 5-(4-chlorophenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3868901.png)
![3-[chloro(difluoro)methyl]-2-(methylsulfonyl)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B3868906.png)
![2-[(2-methylphenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B3868924.png)
![N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide](/img/structure/B3868929.png)

![4-bromobenzaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3868941.png)

![3-(3-nitrophenyl)-1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B3868965.png)
![methyl 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B3868981.png)